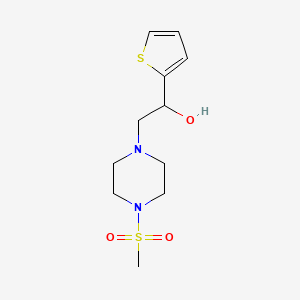
2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is a synthetic organic compound that features a piperazine ring substituted with a methylsulfonyl group and a thiophene ring attached to an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol typically involves the following steps:
-
Formation of the Piperazine Intermediate: : The starting material, piperazine, is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 4-(Methylsulfonyl)piperazine.
-
Thiophene Attachment: : The thiophene ring is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 2-bromoethanol with thiophene-2-carbaldehyde under basic conditions to form 2-(thiophen-2-yl)ethanol.
-
Coupling Reaction: : The final step involves coupling 4-(Methylsulfonyl)piperazine with 2-(thiophen-2-yl)ethanol. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, or distillation to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide under appropriate conditions.
-
Substitution: : The ethanol moiety can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Sulfides.
Substitution Products: Various ethers and esters depending on the substituent introduced.
科学的研究の応用
2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol has several applications in scientific research:
-
Medicinal Chemistry: : It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
-
Biological Studies: : The compound is used in studies investigating its effects on cellular processes, including its potential as an antimicrobial or anticancer agent.
-
Industrial Applications: : It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or microbial inhibition.
類似化合物との比較
Similar Compounds
2-(4-(Methylsulfonyl)piperazin-1-yl)ethanol:
1-(Thiophen-2-yl)ethanol: Lacks the piperazine and methylsulfonyl groups, limiting its use in medicinal chemistry.
Uniqueness
2-(4-(Methylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol is unique due to its combination of a piperazine ring with a methylsulfonyl group and a thiophene ring, providing a versatile scaffold for further chemical modifications and applications in various fields.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique properties
特性
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)-1-thiophen-2-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S2/c1-18(15,16)13-6-4-12(5-7-13)9-10(14)11-3-2-8-17-11/h2-3,8,10,14H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESNJQRXMTWFML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
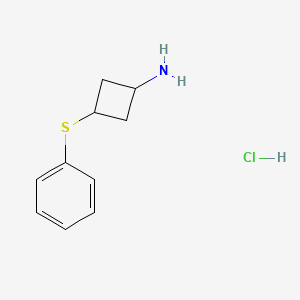
![3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839513.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2839515.png)
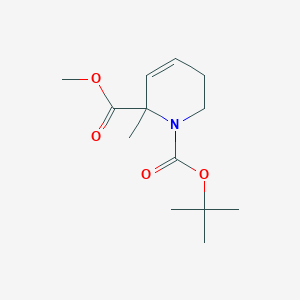
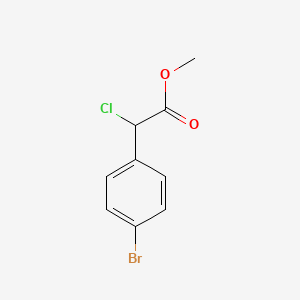
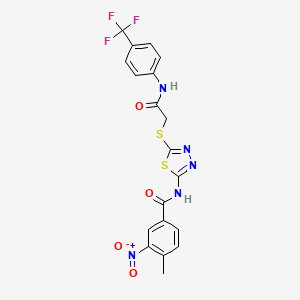
![2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride](/img/structure/B2839520.png)

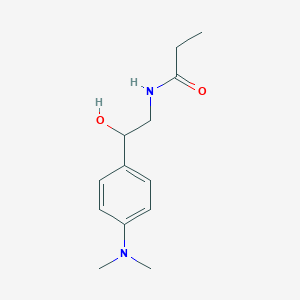
![methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate](/img/structure/B2839526.png)
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2839527.png)
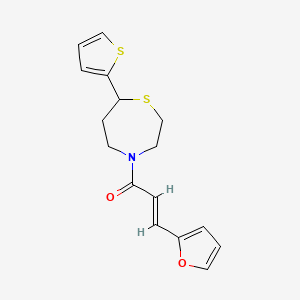
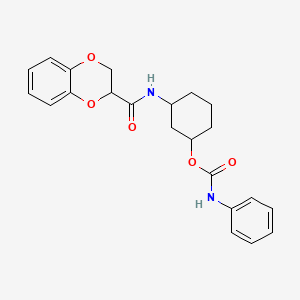
![2-[(1-Cyclopentylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2839532.png)
